Methyl 2-amino-4-(2,5-dichlorophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate
Description
Methyl 2-amino-4-(2,5-dichlorophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate (molecular formula: C₁₇H₁₃Cl₂NO₆) is a pyrano[3,2-b]pyran derivative characterized by a 2,5-dichlorophenyl substituent, a hydroxymethyl group, and a methyl ester moiety at position 2. Its average molecular mass is 398.192 g/mol, with a monoisotopic mass of 397.012 g/mol . The compound lacks defined stereocenters, indicating a planar chiral structure.
Properties
IUPAC Name |
methyl 2-amino-4-(2,5-dichlorophenyl)-6-(hydroxymethyl)-8-oxo-4H-pyrano[3,2-b]pyran-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2NO6/c1-24-17(23)13-12(9-4-7(18)2-3-10(9)19)15-14(26-16(13)20)11(22)5-8(6-21)25-15/h2-5,12,21H,6,20H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOBUVCKLGDJANF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(OC2=C(C1C3=C(C=CC(=C3)Cl)Cl)OC(=CC2=O)CO)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2-amino-4-(2,5-dichlorophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate is a complex organic compound with significant potential in biological applications. This article explores its biological activities, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula and features several functional groups that contribute to its biological activity. The presence of the dichlorophenyl group enhances its reactivity, while the amino and hydroxymethyl groups play crucial roles in its interaction with biological targets.
Biological Activities
1. Anticancer Activity
Recent studies have demonstrated the anticancer potential of this compound through various mechanisms:
- Cell Proliferation Inhibition : this compound was tested against human cancer cell lines such as SW-480 (colon cancer) and MCF-7 (breast cancer). The compound exhibited significant cytotoxicity with IC50 values indicating effective inhibition of cell growth. For instance, derivatives related to this compound showed IC50 values ranging from 26.6 to 42.6 μM against MCF-7 cells .
- Mechanisms of Action : The compound's structure allows it to interact with key cellular pathways involved in cancer progression. It has been suggested that the inhibition of cyclin-dependent kinases (CDKs) may be a mechanism through which these compounds exert their anticancer effects .
2. Enzyme Inhibition
The compound has shown promising results in enzyme inhibition studies:
- Tyrosinase Inhibition : Tyrosinase is an enzyme critical for melanin production and is a target for skin-whitening agents. The compound demonstrated competitive inhibition with an IC50 value of approximately 7.69 μM, significantly lower than that of kojic acid (IC50 = 23.64 μM), indicating its potential as a skin-lightening agent .
Comparative Analysis
To better understand the biological activity of this compound, a comparison with similar compounds is essential:
| Compound Name | Structure Features | Unique Aspects | IC50 Values |
|---|---|---|---|
| Methyl 6-amino-5-cyano-4-(3-hydroxyphenyl)-4H-pyran-3-carboxylate | Contains cyano and hydroxy groups | Higher reactivity due to cyano group | Not specified |
| Methyl 6-amino-5-cyano-4-(2-methoxyphenyl)-4H-pyran-3-carboxylate | Features a methoxy group | Enhanced solubility due to methoxy substitution | Not specified |
| Pyranopyrazole derivatives | Fused heterocyclic structure | Exhibits diverse biological activities | Not specified |
This table highlights how this compound stands out due to its specific combination of functional groups and its potent biological activities.
Case Studies and Research Findings
Several studies have focused on synthesizing and evaluating derivatives of this compound:
- Synthesis and Evaluation : A study synthesized various derivatives and assessed their anticancer activities against cell lines SW-480 and MCF-7. The most potent derivatives showed IC50 values indicating strong anti-proliferative effects .
- Mechanistic Studies : Research involving molecular dynamics simulations has provided insights into how these compounds interact at the molecular level with target proteins involved in cancer progression .
Scientific Research Applications
The compound exhibits promising biological activities, which have been explored in various studies:
- Anticancer Properties : Preliminary studies suggest that methyl 2-amino-4-(2,5-dichlorophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate may possess anticancer properties due to its structural similarity to known anticancer agents. For instance, compounds with similar pyranopyran structures have shown efficacy against multiple cancer cell lines .
- Antimicrobial Activity : The presence of the dichlorophenyl group enhances the compound's reactivity and biological activity, making it a candidate for antimicrobial applications. Research indicates that derivatives of pyran compounds often exhibit significant antibacterial and antifungal properties .
- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes involved in disease pathways, particularly those related to inflammation and cancer progression .
Case Studies
- In vitro Anticancer Effect Study : A study conducted on various synthesized derivatives demonstrated that certain modifications in the structure of pyran-based compounds led to enhanced cytotoxicity against cancer cell lines such as MCF-7 . The results indicated that the introduction of specific substituents could significantly improve the therapeutic potential of these compounds.
- Enzyme Inhibition Research : Another study focused on the enzyme inhibition capabilities of related pyran derivatives showed promising results against cyclooxygenase enzymes (COX), which are crucial in inflammatory processes . This suggests that this compound could be further investigated for anti-inflammatory applications.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following analysis compares the target compound with structurally analogous derivatives, focusing on substituent variations, physical properties, and functional group influences.
Table 1: Structural and Physical Comparison
Key Findings:
Substituent Effects: The 2,5-dichlorophenyl group in the target compound increases its molecular weight compared to the 2-chlorophenyl analog (CAS 825602-70-8, 363.75 g/mol) . Compounds with benzyloxy or chlorobenzyloxy substituents (e.g., 6h, 6a) exhibit higher melting points (221–236°C), likely due to increased intermolecular interactions (e.g., π-π stacking) .
Functional Group Influence :
- Carbonitrile derivatives (6h, 6a) display distinct IR absorption bands at ~2190 cm⁻¹ (C≡N stretch), absent in carboxylate esters. Carboxylate esters typically show carbonyl (C=O) stretches near 1700 cm⁻¹ , though specific data for the target compound is unavailable .
- The ethyl ester variant () may exhibit altered pharmacokinetics compared to the methyl ester due to increased steric bulk and lipophilicity .
Hydroxymethyl Group :
- The hydroxymethyl group at position 6 is conserved across all analogs, suggesting its role in hydrogen bonding or metabolic stability.
Q & A
Q. What are the optimal synthetic routes for preparing Methyl 2-amino-4-(2,5-dichlorophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate?
The compound can be synthesized via multi-component cyclocondensation reactions. Key steps include:
- Use of kojic acid derivatives as starting materials for the pyran ring system.
- Introduction of the 2,5-dichlorophenyl group via nucleophilic substitution or Suzuki coupling under reflux conditions in 1,4-dioxane.
- Hydroxymethyl incorporation through controlled hydrolysis of nitrile intermediates (e.g., using malononitrile or ethyl cyanoacetate as reagents).
- Final esterification with methanol under acidic catalysis. Optimize yields by adjusting reaction time (6–12 hours) and temperature (80–100°C) .
Q. What analytical techniques are most effective for characterizing the structure of this compound?
Structural confirmation relies on:
- ¹H NMR spectroscopy : Identify characteristic peaks for the pyrano-pyran core (e.g., δ 4.10–4.75 ppm for hydroxymethyl protons, δ 7.0–8.0 ppm for aromatic protons from the dichlorophenyl group) .
- IR spectroscopy : Confirm functional groups (e.g., 1650–1680 cm⁻¹ for carbonyl stretching, 3300–3500 cm⁻¹ for -NH₂ and -OH groups) .
- Mass spectrometry : Validate molecular weight via fragmentation patterns (e.g., M⁺ peaks or characteristic losses like CO₂ for ester groups) .
Advanced Research Questions
Q. How can molecular dynamics (MD) simulations predict the compound’s interactions with biological targets?
MD simulations can model:
- Binding affinity : Simulate interactions with enzymes (e.g., tyrosinase) by analyzing hydrogen bonds between the hydroxymethyl group and active-site residues.
- Conformational stability : Assess the rigidity of the pyrano-pyran core under physiological conditions. Adjust force fields to account for the dichlorophenyl group’s steric effects.
- Validation requires cross-referencing with experimental IC₅₀ values from enzyme inhibition assays .
Q. How do substituents like the 2,5-dichlorophenyl group influence biological activity compared to other aryl substituents?
Comparative studies show:
- Electron-withdrawing effects : The dichlorophenyl group enhances electrophilicity, improving binding to hydrophobic enzyme pockets (e.g., antimicrobial targets).
- Steric hindrance : Bulkier substituents (e.g., benzyloxy groups) reduce activity by limiting access to active sites.
- Use structure-activity relationship (SAR) models to correlate substituent positions (meta vs. para) with bioactivity data from analogs in .
Q. How should researchers address discrepancies in spectral data (e.g., melting points or IR peaks) between synthetic batches?
Contradictions may arise from:
- Polymorphism : Recrystallize the compound in different solvents (e.g., DMSO vs. ethanol) to isolate stable crystalline forms.
- Impurities : Use preparative HPLC to purify intermediates, particularly nitrile or ester byproducts.
- Instrument calibration : Validate NMR and IR instruments with standard reference compounds to ensure reproducibility .
Q. What mechanistic insights explain the cyclization step during synthesis?
The pyrano-pyran core forms via:
- Acid-catalyzed cyclization : Protonation of the carbonyl oxygen initiates ring closure, followed by dehydration.
- Base-mediated keto-enol tautomerism : Stabilizes intermediates for 6-endo-dig cyclization. Monitor reaction progress using TLC with ethyl acetate/hexane (3:7) as the mobile phase .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
